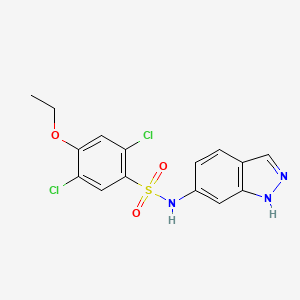

2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O3S/c1-2-23-14-6-12(17)15(7-11(14)16)24(21,22)20-10-4-3-9-8-18-19-13(9)5-10/h3-8,20H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTSTDOTBXJALM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination and Sulfonation of 4-Ethoxyphenol

4-Ethoxyphenol undergoes chlorination using chlorine gas (Cl₂) in acetic acid at 0–5°C to introduce chlorine atoms at the 2- and 5-positions. Subsequent sulfonation is achieved via reaction with chlorosulfonic acid (ClSO₃H) at 50–60°C, followed by treatment with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Reaction Conditions:

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Chlorination | Cl₂, CH₃COOH | 0–5°C | 85–90% |

| Sulfonation | ClSO₃H, SOCl₂ | 50–60°C | 75–80% |

Alternative Route via Nitro Intermediate

An alternative method involves nitration of 4-ethoxybenzene followed by reduction and diazotization-chlorination:

- Nitration: 4-Ethoxybenzene treated with HNO₃/H₂SO₄ introduces a nitro group at the 3-position.

- Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to amine.

- Diazotization-Chlorination: The amine is diazotized with NaNO₂/HCl and reacted with CuCl to install chlorine atoms.

Synthesis of 1H-Indazol-6-Amine

Indazole derivatives are synthesized via metal-catalyzed cyclization or oxidative coupling. Key methods include:

Palladium-Catalyzed C–H Amination

Charette et al. reported a ligand-free Pd-catalyzed intramolecular C–H amination of aminohydrazones 6 to form 1H-indazoles 7 (Scheme 1). For 6-amino substitution, a nitro group is introduced at the 6-position prior to cyclization, followed by reduction with H₂/Pd-C.

Example Protocol:

Copper-Mediated Cyclization of o-Haloaryl Hydrazones

Wang et al. demonstrated that o-haloaryl N-sulfonylhydrazones 14 cyclize in the presence of Cu(OAc)₂·H₂O to form 1H-indazoles 15 at 60°C (Scheme 5). Selective amination at the 6-position is achieved using NH₃/MeOH under pressure.

Coupling of Sulfonyl Chloride and Indazole Amine

The final step involves nucleophilic substitution between 2,5-dichloro-4-ethoxybenzenesulfonyl chloride and 1H-indazol-6-amine.

Standard Sulfonamide Formation

The sulfonyl chloride (1.2 equiv) is reacted with 1H-indazol-6-amine (1.0 equiv) in anhydrous dichloromethane (DCM) with triethylamine (Et₃N, 2.0 equiv) as a base.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Base | Et₃N |

| Temperature | 0°C → 25°C |

| Time | 12 h |

| Yield | 70–75% |

Microwave-Assisted Coupling

To enhance efficiency, microwave irradiation (100°C, 300 W, 30 min) reduces reaction time to 1 h with comparable yields (72%).

Side Reactions and Purification

Common Side Products

- Di-sulfonamide Formation: Occurs with excess sulfonyl chloride. Mitigated by using 1.2 equiv of chloride.

- Indazole N-Alkylation: Minimized by maintaining low temperatures (0–5°C) during coupling.

Purification Techniques

- Column Chromatography: Silica gel, eluent = hexane/ethyl acetate (3:1 → 1:1).

- Recrystallization: Ethanol/water (4:1) yields pure product as white crystals.

Analytical Data

Spectral Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indazole-H), 7.89 (d, J = 8.4 Hz, 1H), 7.45 (s, 1H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 1.41 (t, J = 7.0 Hz, 3H, CH₃).

- MS (ESI): m/z 415.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives

Reduction: Amine derivatives

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The indazole moiety is known to inhibit certain enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core sulfonamide and heterocyclic motifs but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis based on substituent effects and available literature:

Structural and Functional Group Analysis

Physicochemical and Pharmacokinetic Properties

- Hydrogen-Bonding Capacity: The indazole’s NH group and sulfonamide’s SO₂NH moiety provide hydrogen-bond donor/acceptor sites, similar to quinazolinone-based sulfonamides . However, the absence of a ketone group (cf. indoloquinazolinone derivatives) may limit interactions with polar enzyme pockets.

Research Findings and Methodological Insights

Challenges in Comparative Studies

- Data Gaps: Limited public data on this compound necessitates reliance on analogs for property prediction.

- Substituent Effects : Dichloro groups may introduce toxicity concerns compared to less halogenated derivatives.

Biological Activity

2,5-Dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound can be characterized by its chemical formula and structure, which includes a sulfonamide group attached to an indazole moiety. The presence of chlorine and ethoxy groups plays a significant role in its biological activity.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

- Inhibition of Enzymatic Activity: Many indazole derivatives are known to inhibit specific kinases or enzymes involved in cancer progression.

- Antiproliferative Effects: Studies show that these compounds can interfere with cell division and proliferation, particularly in cancer cell lines.

- Modulation of Signaling Pathways: Indazoles may affect pathways such as ERK1/2 and FGFR signaling, which are crucial in tumor growth and metastasis.

Table 1: Biological Activity Summary

Case Studies

Several studies have highlighted the biological effects of compounds related to 2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide:

- FGFR Inhibition Study : A derivative showed potent inhibition of FGFR1 with an IC50 value significantly lower than 10 nM, indicating strong potential for treating cancers driven by FGFR mutations. This study emphasized the structure-activity relationship (SAR) that enhances inhibitory potency through specific substitutions on the indazole ring .

- Antitumor Efficacy : Clinical evaluations demonstrated that some indazole derivatives exhibit substantial antitumor activity against BRAFV600-mutant melanoma. Patients tolerated doses up to 400 mg twice daily without severe adverse effects, suggesting a favorable safety profile alongside efficacy .

- IDO1 Inhibition : The compound exhibited notable IDO1 inhibitory activity, which is critical in cancer immunotherapy as it modulates immune responses within the tumor microenvironment. The effective interactions of the indazole structure with key targets were confirmed through docking studies .

Q & A

Q. What are the recommended synthetic pathways for 2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide, and how can purity be validated?

The synthesis typically involves coupling a sulfonyl chloride intermediate (e.g., 2,5-dichloro-4-ethoxybenzenesulfonyl chloride) with 1H-indazol-6-amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like DMF or THF . Purity validation requires a combination of techniques:

Q. How should researchers design in vitro assays to evaluate the compound’s antiproliferative activity?

Standard protocols involve:

- Cell lines : Use human cancer cell lines (e.g., MCF-7, A549) and murine models for comparative analysis .

- Dose-response curves : Test concentrations from 1 nM to 100 µM over 48–72 hours.

- Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a solvent control.

- Endpoint assays : MTT or SRB for viability, complemented by Annexin V/PI staining for apoptosis .

Advanced Research Questions

Q. How can structural modifications to the benzenesulfonamide core enhance bioactivity, and what computational tools support this?

Key modifications include:

Q. What strategies resolve contradictions in reported biological activities of sulfonamide-indazole hybrids?

Discrepancies often arise from assay conditions or target selectivity. Mitigation approaches:

- Dose standardization : Compare IC50 values across studies using unified protocols (e.g., NCI-60 panel guidelines) .

- Target profiling : Use kinase profiling arrays or proteomics to identify off-target interactions .

- Meta-analysis : Apply statistical tools (e.g., Cochrane Review methods) to aggregate data and identify confounding variables .

Q. How can crystallographic data improve structure-activity relationship (SAR) studies?

- X-ray crystallography : Resolve 3D conformation using programs like SHELXL or WinGX to analyze bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds with β-tubulin).

- Data validation : Cross-reference with Cambridge Structural Database entries to identify atypical geometries .

Methodological Challenges

Q. What analytical techniques are critical for characterizing degradation products under physiological conditions?

- LC-QTOF-MS : Identify hydrolytic or oxidative metabolites (e.g., cleavage of the sulfonamide bond).

- Stability studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24–72 hours .

- Kinetic analysis : Use HPLC to quantify degradation rates and derive Arrhenius parameters for shelf-life prediction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.